2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide
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Overview
Description
2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a nitrogen-containing heterocyclic compound
Mechanism of Action
Pyrazoles
are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Some pyrazole derivatives have been successfully synthesized and evaluated for their antileishmanial and antimalarial activities .
Pyridazines
, on the other hand, have been involved in reactions consisting of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide involves multiple steps. The process typically starts with the preparation of the pyrazole and triazole intermediates, followed by their coupling with the pyridazinone core. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of automated systems can also reduce the risk of human error and improve safety during production .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer in various applications.
Chimassorb® light stabilizer: Used to improve the durability of polymers.
Open-framework zinc phosphates: Used in proton conduction studies.
Uniqueness
2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide is unique due to its specific combination of functional groups and heterocyclic structures. This uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N10O3/c1-13-9-14(2)29(23-13)16-4-6-19(32)27(25-16)10-17(30)21-7-8-26-18(31)5-3-15(24-26)28-12-20-11-22-28/h3-6,9,11-12H,7-8,10H2,1-2H3,(H,21,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHMZVOLIOGXSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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